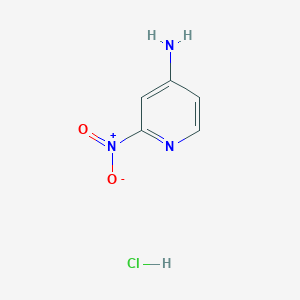2-Nitro-pyridin-4-ylamine hydrochloride
CAS No.: 1187929-34-5
Cat. No.: VC2831088
Molecular Formula: C5H6ClN3O2
Molecular Weight: 175.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187929-34-5 |
|---|---|
| Molecular Formula | C5H6ClN3O2 |
| Molecular Weight | 175.57 g/mol |
| IUPAC Name | 2-nitropyridin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H |
| Standard InChI Key | KVSZUUAIPGULCW-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CN=C(C=C1N)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Identification
2-Nitro-pyridin-4-ylamine hydrochloride is derived from the parent compound 2-Nitro-4-pyridinamine through salt formation with hydrochloric acid. The base compound features a pyridine ring with a nitro group at position 2 and an amino group at position 4. The salt formation occurs through protonation of a basic nitrogen atom, likely the pyridine nitrogen or the amino group.
Basic Structural Features
The central structure consists of a six-membered pyridine ring with three key functional elements:
-
A nitrogen atom in the ring (position 1)
-
A nitro group (-NO₂) at position 2
-
An amino group (-NH₂) at position 4
-
Hydrochloride counterion (HCl)
Physical and Chemical Properties
While the search results don't specifically detail the hydrochloride salt form, properties can be extrapolated from the parent compound with appropriate adjustments for salt formation. The free base 2-Nitro-4-pyridinamine has the following documented properties:
Salt formation typically enhances water solubility while potentially decreasing solubility in non-polar organic solvents compared to the parent compound.
Synthesis Methods
Nitration Approach
One possible synthesis route involves selective nitration of an appropriate aminopyridine precursor:
-
Start with 4-aminopyridine
-
Perform controlled nitration using a nitrating mixture (nitric acid and sulfuric acid) under specific temperature conditions
-
Convert the resulting 2-nitro-4-aminopyridine to the hydrochloride salt
The nitration step requires careful control as indicated in related syntheses: "precursor compound 4-chloro-2-amino pyridine thus obtained is further subjected to nitration using nitrating mixture (nitric acid and sulphuric acid), which results in the formation of nitropyridine compound" .
Alternative Synthetic Pathway
Another potential route based on the patent information provided:
-
Start with 4-chloro-2-aminopyridine
-
Perform nitration to obtain 4-chloro-2-amino-3-nitropyridine
-
Perform nucleophilic aromatic substitution of the chloro group with an amino group
-
Form the hydrochloride salt through treatment with HCl
Salt Formation
The conversion of 2-Nitro-4-pyridinamine to its hydrochloride salt would typically involve:
-
Dissolving the free base in an appropriate organic solvent (such as diethyl ether or ethanol)
-
Treatment with anhydrous HCl gas or concentrated HCl solution
-
Precipitation of the hydrochloride salt
-
Purification through filtration and recrystallization
Spectroscopic Characterization
Predicted Spectral Features
Based on the structural features of 2-Nitro-pyridin-4-ylamine hydrochloride, the following spectroscopic characteristics would be expected:
Infrared Spectroscopy
The IR spectrum would likely display characteristic bands including:
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching (amine) | 3500-3300 | Primary amine stretching modes |
| C=C and C=N stretching | 1650-1580 | Pyridine ring vibrations |
| NO₂ asymmetric stretching | 1550-1500 | Nitro group |
| NO₂ symmetric stretching | 1350-1300 | Nitro group |
| C-N stretching | 1340-1250 | Amino and nitro attachments to pyridine |
| N-H+ stretching | 2800-2400 | Salt formation (broad) |
These assignments are comparable to those observed in related pyrimidine derivatives which show "IR (KBr, cm-1): 3503, 3380 (-NH2 free and H-bonded), 1669 (C=N), 1513 (=C=C=), 2937 (C-H stretch), 998, 812 (ring breathing mode)" .
NMR Spectroscopy
The ¹H NMR spectrum would likely show:
-
Aromatic protons of the pyridine ring: δ 7.5-8.5 ppm
-
Amino group protons: δ 6.0-7.0 ppm (shifted downfield due to salt formation)
-
Signals would be affected by the electron-withdrawing nitro group and the salt formation
The ¹³C NMR spectrum would likely show:
-
Carbon signals from the pyridine ring: δ 120-160 ppm
-
Carbon bearing the nitro group: δ 140-150 ppm
-
Carbon bearing the amino group: δ 145-155 ppm
These predictions align with observed patterns in similar compounds where "¹H NMR (400 MHz, CDCl3, ppm): 7.66-7.33 (10H, m, Ar-H), 5.51 (1H, s, -CH pyrimidine), 4.10 (2H, s, -NH2 pyrimidine)" for related heterocyclic structures.
Applications and Significance
Chemical Reactivity
The compound presents three distinct reactive sites:
-
The pyridine nitrogen (basic site)
-
The nitro group (electron-withdrawing, reducible)
-
The amino group (nucleophilic)
This combination of functional groups provides versatile chemical reactivity, making it useful as a building block in organic synthesis.
Pharmaceutical Relevance
Nitropyridine derivatives often serve as intermediates in pharmaceutical synthesis. The specific arrangement of functional groups in 2-Nitro-pyridin-4-ylamine hydrochloride may confer useful properties:
-
The amino group provides a site for further functionalization
-
The nitro group can be reduced to an amino group, creating diamine derivatives
-
The pyridine ring is a privileged structure in medicinal chemistry
-
The salt form typically offers improved solubility for biological testing
Synthetic Utility
The compound could serve as:
-
A building block for more complex heterocyclic structures
-
An intermediate in the synthesis of pharmaceutical compounds
-
A reagent for specific chemical transformations
-
A starting material for the preparation of functionalized pyridines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume